molecular formula C13H13NO B1629423 (5-(p-Tolyl)pyridin-3-yl)methanol CAS No. 887974-10-9

(5-(p-Tolyl)pyridin-3-yl)methanol

Cat. No. B1629423
M. Wt: 199.25 g/mol
InChI Key: YJOKVCRDSUYQQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PTPM involves several steps. One common approach is through metal-catalyzed reactions. Researchers have explored transition metals like iron, nickel, and ruthenium as catalysts in the synthesis of antidepressant molecules, including PTPM. These metal-catalyzed procedures allow efficient construction of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .

Scientific Research Applications

Metal–Ligand Cooperation in Rhenium(I) Triscarbonyl Complexes

Rhenium(I) triscarbonyl complexes with amino- and iminopyridine ligands, including derivatives of pyridin-3-yl)methanol, have been studied for their ability to bind CO2. These compounds exhibit metal–ligand cooperation, making them significant in CO2 capture and environmental applications (Stichauer et al., 2017).

Catalytic Methylation of Pyridines

Research on Rhodium catalyzed C-3/5 methylation of pyridines, utilizing derivatives like pyridin-3-yl)methanol, has shown potential in organic synthesis. This method is notable for using methanol and formaldehyde as key reagents, relevant in drug discovery and chemical synthesis processes (Grozavu et al., 2020).

Nickel Complex Synthesis for Ethylene Oligomerization

Nickel complexes with bidentate N,O-type ligands, including pyridin-3-yl)methanol derivatives, have been synthesized and applied in ethylene oligomerization. These complexes contribute to advancements in catalysis and materials science (Kermagoret & Braunstein, 2008).

Pyridine Derivatives in Electrocatalysis

Research on pyridinium ion, related to pyridin-3-yl)methanol derivatives, has found its application as a catalyst in the electroreduction of CO2 to methanol. This highlights its potential in energy conversion and environmental remediation (Seshadri et al., 1994).

Molecular Structure Analysis in Crystallography

Studies on compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, closely related to pyridin-3-yl)methanol, have contributed to the understanding of molecular and crystal structures, aiding in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).

properties

IUPAC Name

[5-(4-methylphenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOKVCRDSUYQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647007
Record name [5-(4-Methylphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(p-Tolyl)pyridin-3-yl)methanol

CAS RN

887974-10-9
Record name [5-(4-Methylphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Ang, L Tan, ML Sykes… - Journal of Medicinal …, 2020 - ACS Publications
Following the approval of delamanid and pretomanid as new drugs to treat drug-resistant tuberculosis, there is now a renewed interest in bicyclic nitroimidazole scaffolds as a source of …
Number of citations: 17 pubs.acs.org

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